2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one
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Overview
Description
2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one is a heterocyclic compound that belongs to the phthalazine family. This compound is characterized by its unique structure, which includes a phthalazine ring substituted with a methyl group at the 2-position and a p-tolyl group at the 4-position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylphthalic anhydride with p-toluidine in the presence of a suitable catalyst. The reaction mixture is heated to facilitate the formation of the desired phthalazinone derivative. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reaction time. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the phthalazinone ring.
Substitution: The methyl and p-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phthalazine ring.
Scientific Research Applications
2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in oxidative stress and inflammation, thereby reducing cellular damage.
Modulating Signaling Pathways: The compound may modulate signaling pathways such as the NF-kB pathway, which plays a role in inflammation and immune response.
Binding to Receptors: It may bind to specific receptors on cell surfaces, influencing cellular functions and responses.
Comparison with Similar Compounds
2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one can be compared with other phthalazine derivatives, such as:
2-Methylphthalazin-1(2H)-one: Lacks the p-tolyl group, which may affect its biological activity and chemical reactivity.
4-(p-Tolyl)phthalazin-1(2H)-one: Lacks the methyl group at the 2-position, potentially altering its properties.
Phthalazin-1(2H)-one: The parent compound without any substituents, serving as a reference for understanding the effects of methyl and p-tolyl substitutions.
Properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)16(19)18(2)17-15/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXWVWQGVLSXTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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